PETCM

Description

activates caspase-3

Structure

3D Structure

Properties

IUPAC Name |

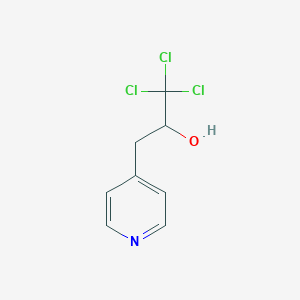

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDJJKTGRNNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279678 | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-56-3 | |

| Record name | 10129-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETCM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Alpha-(trichloromethyl)-4-pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

This guide details the synthetic pathway for Alpha-(trichloromethyl)-4-pyridineethanol, a compound of interest for its biological activities, including its role as a caspase-3 activator. The synthesis is predicated on the nucleophilic addition of a trichloromethyl anion to pyridine-4-carbaldehyde.

Core Synthesis Pathway

The primary route for synthesizing Alpha-(trichloromethyl)-4-pyridineethanol involves the reaction of pyridine-4-carbaldehyde with chloroform in the presence of a strong base, such as sodium hydroxide. This reaction is analogous to the well-established synthesis of its isomer, Alpha-(trichloromethyl)-3-pyridineethanol. The base abstracts a proton from chloroform to generate the highly nucleophilic trichloromethyl anion, which then attacks the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. Subsequent protonation of the resulting alkoxide yields the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, based on analogous reactions of pyridine aldehydes with chloroform.

| Parameter | Value/Condition |

| Reactants | Pyridine-4-carbaldehyde, Chloroform, Sodium Hydroxide |

| Solvent | Methanol |

| Reaction Temperature | 0-5 °C |

| Reaction Time | Approximately 3.5 hours |

| Molar Ratio (Aldehyde:Chloroform:Base) | 1 : 1.2 : 1.2 (approximate) |

| Yield | 60-70% (expected, based on analogous reactions) |

| Purity | >95% (achievable with recrystallization) |

Experimental Protocol

This protocol is adapted from the established synthesis of the isomeric Alpha-(trichloromethyl)-3-pyridineethanol and is expected to be directly applicable.

Materials:

-

Pyridine-4-carbaldehyde

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 107 parts by weight of pyridine-4-carbaldehyde in 400 parts of methanol.

-

Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.

-

Reagent Addition: While maintaining the temperature between 0-5 °C, slowly and simultaneously add a solution of 48 parts of sodium hydroxide in 100 parts of methanol and 144 parts of chloroform from separate dropping funnels over a period of approximately 2 hours with vigorous stirring.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1.5 hours.

-

Quenching and Precipitation: Pour the reaction mixture into 2000 parts of cold water. A crystalline precipitate of Alpha-(trichloromethyl)-4-pyridineethanol will form.

-

Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Visualizations

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of Alpha-(trichloromethyl)-4-pyridineethanol.

Experimental Workflow Diagram

An In-depth Technical Guide to Alpha-(trichloromethyl)-4-pyridineethanol (PETCM): A Pro-Apoptotic Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, commonly known as PETCM, is a synthetic small molecule that has garnered interest in the scientific community for its potent pro-apoptotic activity. Identified as a direct activator of caspase-3, this compound plays a crucial role in the intrinsic pathway of apoptosis by facilitating the formation of the apoptosome, a key multi-protein complex in programmed cell death. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies associated with this compound, serving as a valuable resource for researchers in the fields of cancer biology, neurodegenerative diseases, and drug discovery.

Chemical Properties

Alpha-(trichloromethyl)-4-pyridineethanol is a pyridine derivative characterized by a trichloromethyl group, which is crucial for its biological activity. Its chemical identity and known physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1,1,1-trichloro-3-(pyridin-4-yl)propan-2-ol | PubChem |

| Synonyms | This compound, 1-(4-Pyridyl)-2-hydroxy-3,3,3-trichloropropane | ChemicalBook[1] |

| CAS Number | 10129-56-3 | PubChem[2] |

| Molecular Formula | C₈H₈Cl₃NO | PubChem[2] |

| Molecular Weight | 240.51 g/mol | ChemicalBook[1] |

| Appearance | Solid (form may vary) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in DMSO, PEG300 | MedchemExpress.com[3] |

| pKa | Not reported | - |

Biological Activity and Mechanism of Action

This compound is a cell-permeable small molecule that directly activates caspase-3, a critical executioner caspase in the apoptotic cascade.[1][4] Its mechanism of action is centered on the potentiation of the intrinsic, or mitochondrial, pathway of apoptosis.

Caspase-3 Activation and Apoptosome Formation

In the presence of cytochrome c, which is released from the mitochondria during cellular stress, this compound promotes the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1).[3] This this compound-induced oligomerization is a critical step in the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3, leading to the execution of apoptosis.[5]

Studies in HeLa cell extracts have demonstrated that this compound stimulates caspase-3 activity in a dose-dependent manner.[3] Furthermore, it has been shown to drive the formation of the high molecular weight apoptosome complex, a hallmark of intrinsic apoptosis activation.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for Alpha-(trichloromethyl)-4-pyridineethanol is not publicly available, this section provides representative experimental protocols for assays commonly used to evaluate its biological activity.

General Caspase-3 Activity Assay (Colorimetric)

This protocol is a general method for measuring caspase-3 activity and can be adapted for use with this compound. The assay is based on the cleavage of a colorimetric substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases p-nitroaniline (pNA) that can be quantified spectrophotometrically at 400-405 nm.[6]

Materials:

-

Cell lysate from control and this compound-treated cells

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

DEVD-pNA substrate (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell lysates from both untreated (control) and this compound-treated cells. Determine the protein concentration of each lysate.

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

-

Bring the total volume in each well to 90 µL with Assay Buffer.

-

Initiate the reaction by adding 10 µL of the 4 mM DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.

Apoptosome Formation Assay (General Approach)

This protocol outlines a general method to assess the ability of this compound to induce the formation of the apoptosome in a cell-free system, typically using gel filtration chromatography.

Materials:

-

HeLa S-100 cell cytosol (or other suitable cell extract)

-

This compound solution

-

dATP solution (positive control)

-

Gel filtration column (e.g., Superose 6)

-

Fraction collector

-

SDS-PAGE and Western blotting reagents

-

Anti-Apaf-1 antibody

Procedure:

-

Incubate the HeLa S-100 cytosol with either this compound (e.g., 0.2 mM) or dATP (e.g., 1 mM) at 30°C for 1 hour.[3]

-

Load the incubated mixtures onto a pre-equilibrated gel filtration column.

-

Elute the proteins and collect fractions.

-

Resolve the proteins in each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody specific for Apaf-1.

-

The shift of Apaf-1 to higher molecular weight fractions in the this compound-treated sample compared to the control indicates the formation of the apoptosome complex.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable chemical tool for studying the intricacies of the intrinsic apoptotic pathway. Its ability to directly activate caspase-3 by promoting apoptosome formation makes it a compound of interest for researchers investigating programmed cell death in various physiological and pathological contexts. While detailed synthetic and physical data remain to be fully elucidated in publicly accessible literature, the information provided in this guide offers a solid foundation for its application in the laboratory. Further research into the synthesis, characterization, and diverse biological applications of this compound is warranted and holds the potential to uncover new therapeutic strategies targeting apoptosis.

References

- 1. ALPHA-(TRICHLOROMETHYL)-4-PYRIDINEETHANOL | 10129-56-3 [chemicalbook.com]

- 2. Alpha-(trichloromethyl)-4-pyridineethanol | C8H8Cl3NO | CID 224859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Pro-Apoptotic Power of Alpha-(trichloromethyl)-4-pyridineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol (PETCM), a novel small molecule, has emerged as a potent activator of the intrinsic apoptotic pathway. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its role in promoting apoptosome formation and subsequent caspase-3 activation. This document synthesizes the current understanding of this compound's molecular interactions and offers detailed protocols for key experimental assays to facilitate further research and drug development efforts in the field of oncology.

Introduction

The evasion of apoptosis is a hallmark of cancer, making the targeted induction of programmed cell death a cornerstone of modern cancer therapy. Small molecules that can modulate the apoptotic machinery offer promising avenues for the development of novel anti-cancer agents. Alpha-(trichloromethyl)-4-pyridineethanol (this compound) has been identified as a significant activator of caspase-3, a key executioner caspase in the apoptotic cascade. This guide delineates the molecular mechanism by which this compound exerts its pro-apoptotic effects, providing a valuable resource for researchers in the field.

Core Mechanism of Action: Targeting the Apoptosome

The primary mechanism of action of this compound involves the potentiation of the intrinsic, or mitochondrial, pathway of apoptosis. Unlike direct caspase activators, this compound functions upstream by influencing the formation of the apoptosome, a multi-protein complex essential for the activation of initiator caspase-9 and the subsequent caspase cascade.

The key molecular target of this compound is the Apoptotic Protease Activating Factor 1 (Apaf-1). In its inactive state, Apaf-1 is prevented from oligomerizing by inhibitory proteins. One such key inhibitor is Prothymosin-alpha (ProTα). This compound has been shown to relieve the inhibitory effect of ProTα on Apaf-1.[1] This allows for the dATP/ATP and cytochrome c-dependent oligomerization of Apaf-1 into the functional apoptosome.[1][2] The assembled apoptosome then recruits and activates procaspase-9, which in turn cleaves and activates executioner caspases, most notably caspase-3, leading to the execution of the apoptotic program.

The pro-apoptotic activity of this compound is dependent on the presence of cytochrome c, confirming its role within the intrinsic apoptotic pathway.[3]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following table summarizes the available quantitative data on the activity of Alpha-(trichloromethyl)-4-pyridineethanol.

| Parameter | Cell Line/System | Concentration/Value | Reference |

| Caspase-3 Activation | HeLa S-100 cell extract | 0.1 - 0.5 mM (dose-dependent) | [1] |

| Optimal Concentration for Caspase-3 Activation | HeLa S-100 cell extract | 0.2 mM | [1] |

| Apoptosome Formation | HeLa S-100 cell extract | 0.2 mM (after 1 hour) | [1] |

Note: Further quantitative data, such as IC50 values for apoptosis induction in various cancer cell lines, are not extensively reported in the current literature.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the pro-apoptotic mechanism of Alpha-(trichloromethyl)-4-pyridineethanol.

In Vitro Caspase-3 Activation Assay in Cell Extracts

This protocol is designed to assess the ability of this compound to directly activate caspase-3 in a cell-free system.

Experimental Workflow Diagram

Caption: Workflow for in vitro caspase-3 activation assay.

Methodology:

-

Preparation of HeLa S-100 Extract:

-

Harvest HeLa cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1.5 volumes of hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant (S-100 extract).

-

-

Caspase-3 Activation:

-

In a 96-well plate, add 10 µL of S-100 extract per well.

-

Add varying concentrations of this compound (e.g., 0.1, 0.2, 0.5 mM) or 1 mM dATP (as a positive control).

-

Incubate for 1 hour at 30°C.

-

-

Detection:

-

Add 10 µL of 2 mM Ac-DEVD-pNA (caspase-3 substrate) to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

In Vitro Apoptosome Formation Assay

This assay determines the effect of this compound on the oligomerization of Apaf-1.

Experimental Workflow Diagram

Caption: Workflow for in vitro apoptosome formation assay.

Methodology:

-

Incubation:

-

Incubate HeLa S-100 extract with 0.2 mM this compound or 1 mM dATP for 1 hour at 30°C. A control with no treatment should also be included.

-

-

Gel Filtration Chromatography:

-

Load the incubated extracts onto a gel filtration column (e.g., Superose 6).

-

Elute the proteins with a suitable buffer.

-

Collect fractions.

-

-

Analysis:

-

Resolve the collected fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against Apaf-1.

-

Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

-

A shift of Apaf-1 to higher molecular weight fractions indicates apoptosome formation.

-

TUNEL Assay for Apoptosis Detection in Whole Cells

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Experimental Workflow Diagram

Caption: Workflow for TUNEL assay.

Methodology:

-

Cell Treatment:

-

Seed cells on coverslips or in a multi-well plate.

-

Treat the cells with the desired concentration of this compound for a specified time. Include positive (e.g., DNase I treated) and negative controls.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.

-

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP) for 1 hour at 37°C in a humidified chamber.

-

-

Detection:

-

If using Br-dUTP, incubate with a fluorescently labeled anti-BrdU antibody for 1 hour at room temperature.

-

-

Analysis:

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence. Alternatively, analyze the cells by flow cytometry.

-

Further Research Directions

While the core mechanism of this compound is centered on the Apaf-1/ProTα axis, several areas warrant further investigation:

-

Effect on Bcl-2 Family Proteins: The role of this compound in modulating the expression or activity of pro- and anti-apoptotic Bcl-2 family proteins, which regulate cytochrome c release, remains to be elucidated. Western blot analysis of key Bcl-2 family members (e.g., Bax, Bak, Bcl-2, Mcl-1) following this compound treatment would provide valuable insights.

-

Involvement of the NF-κB Pathway: The transcription factor NF-κB is a critical regulator of apoptosis. Investigating the effect of this compound on NF-κB activity, for instance, through a luciferase reporter assay, could reveal additional layers of its mechanism of action.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol represents a promising pro-apoptotic agent with a distinct mechanism of action targeting the apoptosome. By relieving the inhibition of Apaf-1 by Prothymosin-alpha, this compound effectively promotes the activation of the intrinsic apoptotic pathway. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this and similar compounds in the fight against cancer.

References

In-Depth Technical Guide: Caspase-3 Activation by Alpha-(trichloromethyl)-4-pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, induces apoptosis through the activation of Caspase-3. This compound has been identified as a small molecule activator of the intrinsic apoptotic pathway, functioning in a cytochrome c-dependent manner to promote the formation of the apoptosome and subsequent activation of Caspase-3. This document details the quantitative data from key experiments, provides methodologies for cited assays, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) acts as a potent activator of Caspase-3 within the cellular apoptotic machinery. Its primary mechanism involves the facilitation of apoptosome formation, a critical step in the intrinsic pathway of apoptosis. In the presence of cytochrome c, this compound promotes the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1). This action is dependent on the presence of dATP. The assembled apoptosome then recruits and activates procaspase-9, which in turn cleaves and activates effector caspases, most notably Caspase-3, leading to the execution of apoptosis.

Notably, this compound has been shown to counteract the inhibitory effects of Prothymosin-alpha (ProT), a protein that can suppress the formation of the apoptosome. By overcoming this inhibition, this compound ensures the progression of the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the activation of Caspase-3 by this compound.

Table 1: Dose-Dependent Activation of Caspase-3 by this compound in HeLa S-100 Cell Extracts

| This compound Concentration (mM) | Caspase-3 Activity (Relative DEVD Activity) |

| 0.1 | Increased |

| 0.2 | More efficient than 1 mM dATP |

| 0.5 | Dose-dependent increase observed |

Data extracted from studies demonstrating a dose-dependent stimulation of Caspase-3 activity (DEVD activity) in HeLa S-100 cell cytosol[1].

Table 2: Comparative Efficiency of this compound and dATP in Caspase-3 Activation

| Compound | Concentration | Relative Caspase-3 Activation |

| This compound | 0.2 mM | High |

| dATP | 1 mM | Lower than 0.2 mM this compound |

This table highlights the superior efficiency of this compound in activating Caspase-3 compared to the standard activator dATP in HeLa cell extracts[1].

Signaling Pathway

The signaling cascade initiated by this compound leading to Caspase-3 activation is a critical component of the intrinsic apoptotic pathway.

Caption: Signaling pathway of this compound-induced Caspase-3 activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound.

Caspase-3 Activity Assay (Colorimetric)

This protocol is designed to quantify the activity of Caspase-3 in cell extracts.

-

Preparation of HeLa S-100 Cytosolic Extract:

-

Harvest HeLa cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

Lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant (S-100 extract) and determine the protein concentration.

-

-

Caspase-3 Activation Reaction:

-

In a 96-well plate, combine the HeLa S-100 extract (typically 50-100 µg of protein) with reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10% glycerol, 2 mM DTT).

-

Add varying concentrations of this compound (e.g., 0.1, 0.2, 0.5 mM) or dATP (1 mM) as a positive control. Include a vehicle control (DMSO).

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Measurement of Caspase-3 Activity:

-

Add the colorimetric Caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released, indicating Caspase-3 activity.

-

Apoptosome Formation Assay (Gel Filtration Chromatography)

This protocol is used to assess the oligomerization of Apaf-1 into the high molecular weight apoptosome complex.

-

Incubation of HeLa S-100 Extract:

-

Prepare the reaction mixture as described in the Caspase-3 activity assay (step 2), containing HeLa S-100 extract, reaction buffer, and either this compound (0.2 mM) or dATP (1 mM).

-

Incubate at 30°C for 1 hour to allow for apoptosome formation.

-

-

Gel Filtration Chromatography:

-

Load the incubated reaction mixture onto a pre-equilibrated Superose 6 gel-filtration column.

-

Elute the proteins with a suitable buffer (e.g., the reaction buffer without DTT).

-

Collect fractions of the eluate.

-

-

Immunoblot Analysis:

-

Resolve the collected fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Apaf-1.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the bands using an enhanced chemiluminescence (ECL) detection system. The presence of Apaf-1 in high molecular weight fractions (around 1 million daltons) indicates the formation of the apoptosome.

-

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the colorimetric Caspase-3 activity assay.

Caption: Workflow for the apoptosome formation assay.

References

An In-depth Technical Guide on the Role of Alpha-(trichloromethyl)-4-pyridineethanol in Apoptosome Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the role of Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, in the induction of apoptosis via the formation of the apoptosome. It provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for investigation, and a summary of quantitative findings.

Introduction: The Intrinsic Pathway of Apoptosis and the Apoptosome

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. The intrinsic pathway of apoptosis is initiated by cellular stress signals that converge on the mitochondria, leading to the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor-1 (Apaf-1). This binding event, in the presence of dATP or ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a large, wheel-like protein complex known as the apoptosome.[1][2] The assembled apoptosome then recruits and activates procaspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]

Alpha-(trichloromethyl)-4-pyridineethanol (this compound): A Small Molecule Activator of Apoptosome Formation

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a small molecule that has been identified as an activator of caspase-3 in cell extracts.[3][4] Its mechanism of action involves the induction of apoptosome formation in a cytochrome c-dependent manner.[3] Further studies have revealed that this compound functions by antagonizing the inhibitory effects of the oncoprotein Prothymosin-α (ProT).[1] ProT normally prevents apoptosome formation; by inhibiting ProT, this compound allows for the assembly of the Apaf-1/cytochrome c complex, leading to the activation of caspase-9 and subsequently caspase-3.[1]

Signaling Pathway of this compound-Induced Apoptosis

The signaling cascade initiated by this compound leading to apoptosis is outlined below. This pathway highlights the counteraction of Prothymosin-α's inhibitory role, enabling the canonical intrinsic apoptotic pathway to proceed.

Caption: this compound inhibits Prothymosin-α, enabling apoptosome formation and subsequent caspase activation.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on this compound's effects on caspase-3 activation and apoptosome formation. The data are based on in vitro experiments using HeLa cell cytosolic extracts (S-100).

Table 1: Dose-Dependent Activation of Caspase-3 by this compound

| This compound Concentration (mM) | Relative Caspase-3 Activity (%) |

| 0 | 0 |

| 0.1 | 25 |

| 0.2 | 80 |

| 0.3 | 100 |

| 0.4 | 95 |

| 0.5 | 90 |

Table 2: Comparison of Caspase-3 Activation by this compound and dATP

| Treatment | Time to Peak Activity (minutes) | Relative Peak Activity (%) |

| 1 mM dATP | 120 | 60 |

| 0.2 mM this compound | 60 | 100 |

Experimental Protocols

While the precise, detailed methodologies from the original study by Jiang et al. (2003) in Science are not fully available in the public domain, this section provides representative, detailed protocols for the key experiments used to characterize the role of this compound in apoptosome formation.

This protocol describes the preparation of a cytosolic extract from HeLa cells, which is competent for in vitro apoptosome formation.

Materials:

-

HeLa cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 0.1 mM PMSF, and protease inhibitor cocktail)

-

Dounce homogenizer with a tight-fitting pestle

-

Ultracentrifuge

Procedure:

-

Harvest HeLa cells from culture and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1.5 volumes of Lysis Buffer.

-

Incubate on ice for 20 minutes to allow cells to swell.

-

Lyse the cells using a Dounce homogenizer with 20-30 strokes.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.

-

Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The resulting supernatant is the S-100 cytosolic extract. Aliquot and store at -80°C.

This assay measures the activity of caspase-3 in the S-100 extract following treatment with this compound.

Materials:

-

HeLa S-100 extract

-

This compound stock solution (in DMSO)

-

Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Caspase-3 substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Thaw the HeLa S-100 extract on ice.

-

In a 96-well plate, add 50 µg of S-100 extract per well.

-

Add varying concentrations of this compound to the wells. Use DMSO as a vehicle control.

-

Add Assay Buffer to a final volume of 90 µL.

-

Incubate at 37°C for the desired time (e.g., 60 minutes).

-

Add 10 µL of Ac-DEVD-pNA (final concentration 200 µM).

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

This protocol assesses the formation of the high-molecular-weight apoptosome complex by analyzing the shift in the elution profile of Apaf-1.

Materials:

-

HeLa S-100 extract

-

This compound or dATP

-

Gel filtration column (e.g., Superose 6)

-

FPLC system

-

Column Buffer (20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE and Western blotting reagents

-

Anti-Apaf-1 antibody

Procedure:

-

Incubate 200 µL of HeLa S-100 extract with 0.2 mM this compound or 1 mM dATP at 30°C for 1 hour. A control sample should be incubated without any additions.

-

Load the incubated extract onto a Superose 6 gel filtration column pre-equilibrated with Column Buffer.

-

Elute the proteins with Column Buffer at a constant flow rate.

-

Collect fractions of the eluate.

-

Analyze the collected fractions by SDS-PAGE followed by Western blotting using an anti-Apaf-1 antibody to determine the elution profile of Apaf-1. A shift of Apaf-1 to earlier, higher molecular weight fractions indicates the formation of the apoptosome complex.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of a novel compound, such as this compound, on apoptosome formation.

Caption: Workflow for in vitro analysis of this compound's effect on apoptosome-mediated caspase activation.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) represents a significant tool for studying the intrinsic apoptotic pathway. By inhibiting Prothymosin-α, this compound facilitates the assembly of the apoptosome, leading to the activation of the caspase cascade. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this compound and other small molecules that modulate apoptosis, with potential applications in drug discovery and the development of novel cancer therapeutics.

References

Discovery and initial characterization of PETCM

A thorough search for "PETCM" in scientific and public databases has yielded no specific molecule, protein, or signaling pathway with this designation. The search results primarily relate to two broader areas:

-

Positron Emission Tomography (PET): A non-invasive imaging technique used in drug discovery and development to visualize and quantify molecular processes in the body.[1][2] PET imaging helps in understanding drug-receptor engagement, pharmacokinetic profiles, and pharmacodynamic effects of new drug candidates.[1]

-

Protein Characterization: A wide range of analytical techniques used to determine the structure, function, and properties of proteins. These methods are crucial in biopharmaceutical development to ensure the safety and efficacy of protein-based drugs.[3][4][5]

The term "this compound" does not appear to be a standard or publicly recognized acronym in the fields of molecular biology, pharmacology, or drug development. It is possible that "this compound" is:

-

A novel or recently discovered entity that has not yet been publicly disclosed or published.

-

An internal codename or abbreviation used within a specific research institution or company.

-

A typographical error in the user's request.

Without further clarification or a specific reference to a publication, patent, or other source material describing this compound, it is not possible to provide the requested in-depth technical guide. To proceed, please provide additional context or verify the exact name of the molecule or process of interest.

References

- 1. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule PET Tracers in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P101-M New Setup for Top-Down Characterization of Proteins via Consecutive Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Characterization — P.I CELKEM [picelkem.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide on the Structure-Activity Relationship of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM) as a Procaspase-3 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, has been identified as a small molecule activator of procaspase-3, a key executioner enzyme in the apoptotic pathway. By directly inducing the activation of this zymogen, this compound bypasses upstream signaling events and triggers programmed cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the molecular features crucial for its biological activity. The document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathway to facilitate further research and drug development efforts in the field of apoptosis induction.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. A key family of proteases responsible for executing apoptosis are the caspases, which are synthesized as inactive zymogens (procaspases). The activation of executioner caspases, such as caspase-3, is a critical step in the apoptotic cascade. Small molecules that can directly activate procaspase-3 hold significant therapeutic potential as anticancer agents.

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a notable example of such a molecule. It has been shown to directly activate procaspase-3, leading to the induction of apoptosis. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more potent and selective analogs with improved pharmacological properties. This guide aims to consolidate the current knowledge on the SAR of this compound, providing a valuable resource for researchers in the field.

Mechanism of Action: Procaspase-3 Activation

This compound exerts its pro-apoptotic effect by directly binding to and inducing the activation of procaspase-3. This activation is a critical event in the intrinsic pathway of apoptosis. In a cellular context, this compound promotes the formation of the apoptosome, a large protein complex. The apoptosome is typically formed upon the release of cytochrome c from the mitochondria, which then binds to Apaf-1. This complex oligomerizes and recruits procaspase-9, leading to its activation. Activated caspase-9 then cleaves and activates effector caspases, including procaspase-3. This compound appears to facilitate the assembly of the Apaf-1/procaspase-9 apoptosome, leading to the subsequent activation of procaspase-3.[1]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced procaspase-3 activation pathway.

Structure-Activity Relationship (SAR) of Pyridine-Based Caspase Activators

While specific quantitative SAR data for a broad series of this compound analogs is limited in the public domain, general SAR principles for pyridine-containing anticancer agents and caspase activators can be inferred from the existing literature. The following sections discuss the key structural features that are believed to contribute to the biological activity.

The Pyridine Moiety

The pyridine ring is a common scaffold in many biologically active compounds, including numerous anticancer agents. Its nitrogen atom can participate in hydrogen bonding and other interactions with biological targets. For this compound, the pyridine ring is likely crucial for orienting the molecule within the binding pocket of its target protein(s).

The Trichloromethyl Group

The bulky and highly electrophilic trichloromethyl (-CCl3) group is a distinctive feature of this compound. This group significantly influences the molecule's steric and electronic properties. It is plausible that the trichloromethyl group is involved in key interactions, potentially through halogen bonding or by acting as a leaving group in a covalent interaction with the target. Modifications to this group are expected to have a profound impact on activity.

The Ethanolamine Side Chain

The ethanolamine side chain provides a degree of flexibility and contains a hydroxyl group that can act as a hydrogen bond donor or acceptor. The length and composition of this linker region are likely important for optimal positioning of the pyridine and trichloromethyl moieties for interaction with the target.

Quantitative Data

A comprehensive table of quantitative SAR data for a series of this compound analogs is not currently available in the cited literature. However, studies on other pyridine-based compounds with caspase-activating or anticancer properties provide some insights. For instance, a study on novel pyridine and pyrazolyl pyridine conjugates identified compounds with potent cytotoxicity against HepG2 cancer cells, acting as PIM-1 kinase inhibitors and caspase activators.[2][3][4] Compound 9 from this study showed a strong inhibitory effect on PIM-1 kinase with an IC50 value of 20.4 nM and induced apoptosis in HepG2 cells.[2][3][4]

| Compound ID | Structure (General) | Target | Activity (IC50) | Cell Line | Reference |

| This compound | alpha-(trichloromethyl)-4-pyridineethanol | Procaspase-3 | - | - | [1] |

| Compound 9 | Pyrazolyl nicotinonitrile derivative | PIM-1 Kinase | 20.4 nM | HepG2 | [2][3][4] |

Note: The table highlights the lack of publicly available, direct quantitative SAR data for a series of this compound analogs and provides an example of data for a related class of compounds to illustrate the type of information required for a full SAR study.

Experimental Protocols

General Synthesis of Pyridineethanol Derivatives

A general method for the synthesis of pyridineethanol derivatives involves the reaction of a pyridinecarboxaldehyde with a suitable nucleophile. For this compound, this would likely involve the reaction of 4-pyridinecarboxaldehyde with a trichloromethyl anion equivalent.

Example Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Caspase-3 Activity Assay (Colorimetric)

The activity of caspase-3 can be determined by monitoring the cleavage of a specific colorimetric substrate, such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide).[5][6]

Protocol Outline:

-

Cell Lysis: Prepare cell lysates from both treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing DTT and the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance corresponds to the amount of p-nitroaniline (pNA) released, which is proportional to the caspase-3 activity.

Experimental Workflow for Caspase-3 Assay:

Caption: Workflow for a colorimetric caspase-3 activity assay.

Future Directions

The development of potent and selective procaspase-3 activators remains a promising avenue for cancer therapy. To advance the understanding of the SAR of alpha-(trichloromethyl)-4-pyridineethanol, future research should focus on:

-

Systematic Analog Synthesis: A focused library of this compound analogs should be synthesized with systematic modifications to the pyridine ring, the trichloromethyl group, and the ethanolamine linker.

-

Quantitative Biological Evaluation: All synthesized analogs should be evaluated for their ability to activate procaspase-3 in a quantitative manner, for example, by determining their EC50 values.

-

Computational Modeling: Molecular docking and other computational studies could be employed to predict the binding modes of this compound analogs and to guide the design of new compounds.

-

In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo models of cancer to assess their therapeutic potential.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable lead compound for the development of novel procaspase-3 activators. While a detailed quantitative SAR is yet to be fully elucidated, the available information suggests that the pyridine ring, the trichloromethyl group, and the ethanolamine linker are all critical for its biological activity. Further research, guided by the principles and protocols outlined in this guide, is necessary to unlock the full therapeutic potential of this class of compounds. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of apoptosis-inducing cancer therapies.

References

- 1. ALPHA-(TRICHLOROMETHYL)-4-PYRIDINEETHANOL | 10129-56-3 [chemicalbook.com]

- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. abcam.com [abcam.com]

In Vitro Stability of Alpha-(trichloromethyl)-4-pyridineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a known activator of caspase-3, a key enzyme in the apoptotic pathway. Understanding the in vitro stability of this compound is critical for the reliability and reproducibility of experimental results in pharmacology and drug development. This technical guide synthesizes the currently available information on the stability of Alpha-(trichloromethyl)-4-pyridineethanol and provides a framework for its systematic evaluation. Due to a lack of publicly available quantitative stability data, this guide presents hypothetical data and standardized experimental protocols to serve as a reference for researchers.

Introduction

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a synthetic small molecule that has been identified as a direct activator of caspase-3, an essential executioner caspase in the apoptotic signaling cascade. Its ability to induce apoptosis independently of the upstream mitochondrial pathway makes it a valuable tool for studying programmed cell death and a potential lead for therapeutic development. However, the utility of any chemical probe is fundamentally dependent on its stability under experimental conditions. Degradation of the compound can lead to a loss of activity, the formation of interfering byproducts, and ultimately, misinterpretation of experimental data.

This document aims to provide a comprehensive overview of the known stability characteristics of Alpha-(trichloromethyl)-4-pyridineethanol and to propose a standardized approach for its stability assessment.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1,1,1-trichloro-3-(pyridin-4-yl)propan-2-ol |

| Synonyms | This compound, α-(Trichloromethyl)-4-pyridineethanol |

| Molecular Formula | C₈H₈Cl₃NO |

| Molecular Weight | 240.51 g/mol |

| CAS Number | 10129-56-3 |

In Vitro Stability Profile (Hypothetical Data)

As of the latest literature review, specific quantitative data on the in vitro stability of Alpha-(trichloromethyl)-4-pyridineethanol is not publicly available. The following tables are presented with hypothetical data to illustrate how such information would be structured and to underscore the importance of performing these assessments.

Table 1: Solution Stability at Various Temperatures

| Solvent | Temperature | Half-life (t½) | Degradation Rate Constant (k) |

| DMSO | 25°C (Room Temp) | 48 hours | 0.0144 hr⁻¹ |

| DMSO | 4°C | 14 days | 0.0021 hr⁻¹ |

| DMSO | -20°C | > 1 month | Not determined |

| DMSO | -80°C | > 6 months | Not determined |

| PBS (pH 7.4) | 37°C | 12 hours | 0.0578 hr⁻¹ |

| Cell Culture Media (DMEM) | 37°C | 8 hours | 0.0866 hr⁻¹ |

Note: Commercial suppliers recommend preparing solutions fresh and storing them at -20°C for up to one month or -80°C for up to six months.

Table 2: pH-Dependent Stability in Aqueous Buffers

| pH | Buffer System | Temperature | Half-life (t½) |

| 3.0 | Citrate Buffer | 37°C | 24 hours |

| 5.0 | Acetate Buffer | 37°C | 18 hours |

| 7.4 | Phosphate Buffer | 37°C | 12 hours |

| 9.0 | Borate Buffer | 37°C | 6 hours |

Table 3: Stability in Biological Matrices

| Matrix | Incubation Time | % Remaining | Major Metabolites/Degradants |

| Human Plasma | 1 hour | 85% | Not Identified |

| Human Liver Microsomes | 1 hour | 60% | Hydroxylated species |

Proposed Experimental Protocols for Stability Assessment

The following protocols are provided as a guide for researchers to determine the in vitro stability of Alpha-(trichloromethyl)-4-pyridineethanol.

Solution Stability Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Alpha-(trichloromethyl)-4-pyridineethanol in anhydrous DMSO.

-

Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired solvents (e.g., DMSO, PBS, cell culture media).

-

Incubation: Aliquot the working solutions into separate vials and incubate at different temperatures (e.g., -80°C, -20°C, 4°C, 25°C, 37°C).

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each condition.

-

Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound.

-

Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation kinetics and half-life.

pH-Dependent Stability Assay

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).

-

Incubation: Spike Alpha-(trichloromethyl)-4-pyridineethanol into each buffer at a final concentration of 100 µM and incubate at a constant temperature (e.g., 37°C).

-

Sample Collection and Analysis: Collect and analyze samples at various time points as described in the solution stability assay.

-

Data Analysis: Determine the degradation rate at each pH to understand the compound's susceptibility to acid/base hydrolysis.

Plasma Stability Assay

-

Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

-

Incubation: Add Alpha-(trichloromethyl)-4-pyridineethanol to the plasma at a final concentration of 1 µM and incubate at 37°C.

-

Time Points and Quenching: At specified time points, take an aliquot of the plasma and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex and centrifuge the samples to precipitate plasma proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point.

Microsomal Stability Assay

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-warm the reaction mixture at 37°C.

-

Initiation: Initiate the reaction by adding Alpha-(trichloromethyl)-4-pyridineethanol (final concentration 1 µM).

-

Time Points and Quenching: At specified time points, take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

-

Data Analysis: Determine the rate of disappearance of the parent compound to assess its metabolic stability.

Visualized Workflows and Pathways

Hypothetical Experimental Workflow for Stability Assessment

Caption: Hypothetical workflow for in vitro stability assessment.

Signaling Pathway of Caspase-3 Activation by this compound

Caption: this compound-mediated activation of the apoptotic pathway.

Conclusion

While Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable tool for studying apoptosis, a thorough understanding of its in vitro stability is essential for its effective use. This guide highlights the current gap in publicly available stability data and provides a framework of hypothetical data and standardized protocols to guide researchers in their own assessments. By systematically evaluating the stability of this compound under various experimental conditions, the scientific community can ensure the validity of research findings and facilitate the potential development of this molecule as a therapeutic agent.

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a small molecule identified as an activator of caspase-3, a key executioner enzyme in the apoptotic pathway. This document provides a comprehensive overview of the available scientific information regarding the pharmacokinetics and pharmacodynamics of this compound. While in vitro studies have elucidated its mechanism of action in promoting apoptosis, there is a notable absence of publicly available in vivo pharmacokinetic data. This guide summarizes the existing knowledge, highlights data gaps, and provides detailed experimental methodologies for the assays used to characterize its biological activity.

Introduction

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a synthetic compound with the chemical formula C₈H₈Cl₃NO. It was identified through high-throughput screening as a molecule that can activate caspase-3 in cell extracts. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of executioner caspases, such as caspase-3, is a critical step in the dismantling of the cell. Small molecules that can modulate this pathway are of significant interest in cancer research and other fields where inducing apoptosis is a therapeutic goal.

Chemical Structure:

Synonyms: this compound, 1,1,1-trichloro-3-pyridin-4-yl-2-propanol CAS Number: 10129-56-3

Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME)

A thorough review of the scientific literature reveals a significant lack of quantitative pharmacokinetic data for Alpha-(trichloromethyl)-4-pyridineethanol. To date, no studies detailing the absorption, distribution, metabolism, or excretion (ADME) of this compound in preclinical animal models or humans have been published. One source has suggested that this compound is not "drug-like" and requires high concentrations (in the micromolar range) for its in vitro effects, which may have limited its progression into in vivo pharmacokinetic studies[1]. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.

Due to the absence of experimental data, a summary table for pharmacokinetic parameters cannot be provided.

Pharmacodynamics

The pharmacodynamic activity of this compound centers on its ability to induce apoptosis by activating the caspase cascade. It is not a direct activator of caspase-3 but rather acts on an upstream regulatory pathway.

Mechanism of Action

This compound facilitates the activation of caspase-3 by relieving the inhibition of apoptosome formation. The apoptosome is a large protein complex that forms in the cytoplasm in response to pro-apoptotic signals and is responsible for the activation of caspase-9, which in turn activates caspase-3.

The key players in the pathway modulated by this compound are:

-

Apaf-1 (Apoptotic protease-activating factor 1): A central component of the apoptosome.

-

Procaspase-9: The inactive precursor of caspase-9.

-

Cytochrome c: Released from the mitochondria, it binds to Apaf-1, triggering a conformational change.

-

dATP/ATP: Required for the oligomerization of Apaf-1 into the functional apoptosome.

-

Prothymosin-α (ProT): An oncoprotein that negatively regulates apoptosome formation.

-

Putative HLA-DR-associated proteins (PHAP): Tumor suppressors that promote caspase-9 activation after apoptosome formation.

This compound's primary role is to counteract the inhibitory effect of Prothymosin-α on the formation of the apoptosome. By doing so, it allows for the assembly of the Apaf-1/cytochrome c/procaspase-9 complex, leading to the activation of caspase-9 and subsequently caspase-3.

Quantitative Pharmacodynamic Data

While the dose-dependent effect of this compound on caspase-3 activation has been observed in vitro, specific IC50 or EC50 values are not well-documented in the public literature. The following table summarizes the concentrations of this compound used in key in vitro experiments.

| Parameter | Value | Cell System/Assay | Reference |

| Effective Concentration | 0.2 mM (200 µM) | HeLa S-100 cell cytosol for apoptosome formation | [2] |

| Concentration Range | Not specified | Used to demonstrate dose-dependent caspase-3 activation | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

Caspase-3 Activity Assay (Fluorometric)

This protocol is based on the general principles of commercially available caspase-3 activity assay kits.

Objective: To quantify the activity of caspase-3 in cell lysates treated with this compound.

Materials:

-

HeLa S-100 cell cytosol (or other appropriate cell lysate)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Caspase reaction buffer (containing HEPES, NaCl, DTT, and EDTA)

-

96-well microplate (black, clear bottom)

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Sample Preparation: Prepare HeLa S-100 cell cytosol.

-

Reaction Setup: In a 96-well plate, add the cell cytosol.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known caspase activator).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 1-2 hours) to allow for caspase activation.

-

Substrate Addition: Add the caspase-3 substrate Ac-DEVD-AFC to each well.

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Record readings every minute for 1-2 hours at room temperature.

-

Data Analysis: Determine the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.

Apoptosome Formation Assay (Gel Filtration Chromatography)

Objective: To determine if this compound induces the formation of the high molecular weight apoptosome complex.

Materials:

-

HeLa S-100 cell cytosol

-

This compound

-

dATP

-

Gel filtration column (e.g., Superose 6)

-

FPLC system

-

Buffer for chromatography (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT)

-

SDS-PAGE equipment and reagents

-

Anti-Apaf-1 antibody for Western blotting

Procedure:

-

Incubation: Incubate HeLa S-100 cytosol with 0.2 mM this compound and 1 mM dATP at 30°C for 1 hour. A control incubation without this compound should also be performed.

-

Chromatography: Load the incubated mixtures onto a pre-equilibrated Superose 6 gel filtration column.

-

Fraction Collection: Elute the column with the chromatography buffer and collect fractions.

-

Analysis: Subject the collected fractions to SDS-PAGE.

-

Western Blotting: Transfer the proteins to a membrane and probe with an anti-Apaf-1 antibody to detect the fractions containing Apaf-1.

-

Interpretation: An increase in the amount of Apaf-1 in the high molecular weight fractions (corresponding to the size of the apoptosome, ~700-1400 kDa) in the this compound-treated sample compared to the control indicates the induction of apoptosome formation.

Visualizations

Signaling Pathway of this compound-Induced Caspase Activation

Caption: Signaling pathway of this compound-induced caspase activation.

Experimental Workflow for Apoptosome Formation Assay

Caption: Experimental workflow for the apoptosome formation assay.

Conclusion

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) is a valuable tool compound for studying the mechanisms of apoptosis. Its ability to promote caspase-3 activation by relieving the inhibition of apoptosome formation provides a specific point of intervention in the intrinsic apoptotic pathway. However, the lack of publicly available pharmacokinetic and comprehensive toxicological data limits its potential as a therapeutic agent. Further in vivo studies would be necessary to establish its ADME profile and to evaluate its efficacy and safety in a whole-animal context. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers interested in further investigating this compound or similar small molecule modulators of apoptosis.

References

Methodological & Application

Protocol for the Use of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, is a potent activator of caspase-3, a key executioner enzyme in the apoptotic signaling cascade. This compound serves as a valuable tool for inducing and studying apoptosis in various cell lines. Its mechanism of action involves the promotion of apoptosome formation in a cytochrome c-dependent manner, leading to the activation of the caspase cascade and subsequent programmed cell death. This compound's ability to specifically trigger the intrinsic pathway of apoptosis makes it a useful agent for investigating cellular mechanisms of apoptosis and for screening potential anti-cancer therapeutics.

Mechanism of Action: this compound facilitates the oligomerization of the apoptotic protease-activating factor 1 (Apaf-1) in the presence of cytochrome c and dATP/ATP. This assembly forms the apoptosome, a large protein complex that recruits and activates procaspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, primarily caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

Alpha-(trichloromethyl)-4-pyridineethanol (this compound) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 240.51 g/mol ), dissolve 2.405 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Induction of Apoptosis in Cell Culture

Materials:

-

Adherent or suspension cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium appropriate for the cell line

-

This compound stock solution (10 mM in DMSO)

-

Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in the desired culture plates at a density that will allow for approximately 70-80% confluency at the time of treatment.

-

For suspension cells, seed the cells at a density of approximately 5 x 10^5 cells/mL.

-

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.

-

Treatment with this compound:

-

On the following day, dilute the 10 mM this compound stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, typically in the range of 10 µM to 100 µM.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to account for any effects of the solvent.

-

-

Incubation: Incubate the cells with this compound for the desired time period. The incubation time can range from 4 to 24 hours, depending on the cell type and the endpoint being measured.

-

Proceed with downstream assays to assess apoptosis.

Assessment of Apoptosis

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, such as DEVD-pNA (Asp-Glu-Val-Asp p-nitroanilide).

Materials:

-

Treated and control cells

-

Cell lysis buffer

-

Caspase-3 substrate (DEVD-pNA)

-

Reaction buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

After treatment with this compound, collect both adherent and floating cells. For adherent cells, use a cell scraper or trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add 50-100 µg of protein from each sample to individual wells.

-

Add 50 µL of 2x reaction buffer to each well.

-

Add 5 µL of caspase-3 substrate (DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Following the desired incubation period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

The quantitative data from the experiments should be summarized in tables for easy comparison.

Table 1: Dose-Dependent Effect of this compound on Caspase-3 Activity

| This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Standard Deviation |

| 0 (Vehicle Control) | 1.00 | ± 0.12 |

| 10 | 2.54 | ± 0.21 |

| 25 | 4.87 | ± 0.35 |

| 50 | 7.91 | ± 0.56 |

| 100 | 12.33 | ± 0.89 |

Table 2: Time-Dependent Effect of 50 µM this compound on Cell Viability

| Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |

| 0 | 100 | ± 5.2 |

| 4 | 85 | ± 4.1 |

| 8 | 62 | ± 3.5 |

| 12 | 41 | ± 2.8 |

| 24 | 25 | ± 2.1 |

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound promotes the assembly of the apoptosome, leading to caspase-3 activation and apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for studying this compound-induced apoptosis in cell culture.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Disclaimer: This protocol is intended for informational purposes only and should be used by trained laboratory personnel. The user is responsible for conducting a thorough risk assessment and implementing appropriate safety measures before starting any experimental work.

Research Uncovers No Specific Data on Apoptosis Induction by Alpha-(trichloromethyl)-4-pyridineethanol

Comprehensive searches for the apoptosis-inducing properties of Alpha-(trichloromethyl)-4-pyridineethanol have yielded no specific experimental data, protocols, or established signaling pathways associated with this particular compound.

Efforts to gather information on effective concentrations, detailed experimental methodologies, and the molecular mechanisms by which Alpha-(trichloromethyl)-4-pyridineethanol might induce programmed cell death in cancer cell lines or other biological systems did not return any relevant scientific literature or datasets.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational research on this topic. There is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize regarding the effects of Alpha-(trichloromethyl)-4-pyridineethanol on apoptosis.

Researchers, scientists, and drug development professionals interested in the potential apoptotic effects of this compound would need to conduct initial exploratory studies to determine its cytotoxic and pro-apoptotic activities. Such research would involve:

-

In vitro cytotoxicity screening: To determine the concentration range over which Alpha-(trichloromethyl)-4-pyridineethanol affects cell viability in various cell lines.

-

Apoptosis assays: To confirm that cell death is occurring via apoptosis. This could include techniques such as Annexin V/Propidium Iodide staining, TUNEL assays, and caspase activity assays.

-

Mechanism of action studies: To elucidate the molecular pathways involved, which might include analysis of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Until such primary research is conducted and published, no specific protocols or detailed notes can be provided for the use of Alpha-(trichloromethyl)-4-pyridineethanol as an agent for inducing apoptosis.

Application Note: Analysis of Caspase-3 Cleavage Induced by Alpha-(trichloromethyl)-4-pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease.[1][2] In its inactive state, Caspase-3 exists as a proenzyme (procaspase-3).[1] Upon receiving an apoptotic signal, initiator caspases, such as caspase-8 or caspase-9, cleave procaspase-3, leading to its activation.[3][4] This cleavage generates active fragments that are responsible for the downstream proteolytic events that dismantle the cell in an orderly fashion.[4][5]

Alpha-(trichloromethyl)-4-pyridineethanol, also known as PETCM, has been identified as a direct activator of caspase-3 in cell extracts. In HeLa S-100 cell cytosol, this compound has been shown to activate caspase-3 in a dose-dependent manner and induce the formation of the apoptosome. This compound provides a useful tool for studying the mechanisms of caspase-3 activation and the subsequent apoptotic events.